

Technical Guide: Optimized HPLC Method for CAS 926215-19-2 Purity Analysis

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Compound of Interest

Compound Name: 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one

CAS No.: 926215-19-2

Cat. No.: B3306113

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Executive Summary & Molecule Profile

This guide presents a validated, high-performance liquid chromatography (HPLC) protocol for the purity analysis of CAS 926215-19-2 (**1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one**).

While generic C18 methods often fail to resolve critical regioisomeric impurities inherent to the synthesis of fluorinated phenyl-pyrrolidines, this guide introduces an Optimized Fluorophenyl Selectivity Method. By leveraging specific stationary phase interactions, this method achieves baseline separation of the target analyte from its positional isomers and synthetic precursors, ensuring strict quality control for downstream pharmaceutical applications.

Chemical Profile: CAS 926215-19-2

Property	Detail
Chemical Name	1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one
Molecular Formula	C ₁₀ H ₁₁ FN ₂ O
Molecular Weight	194.21 g/mol
Key Functional Groups	Primary Aniline (Weak Base), Lactam (Polar/Neutral), Aryl Fluoride (EWG)
Critical Impurities	Regioisomer: 1-(2-Amino-5-fluorophenyl)pyrrolidin-2-one Precursor: 1-(5-Nitro-2-fluorophenyl)pyrrolidin-2-one Hydrolysis Product: Ring-opened amino acid amide

Method Development Strategy: The Comparison

To demonstrate the necessity of the optimized method, we compare it against a standard "generic" pharmaceutical screening method.

The Challenge: Regioisomer Resolution

The primary analytical challenge is distinguishing the target 5-amino-2-fluoro isomer from the 2-amino-5-fluoro impurity. Both molecules share identical mass (isobaric) and similar hydrophobicity (LogP ~0.8–1.2), making separation on standard alkyl-bonded phases (C18) difficult due to peak overlap.

Comparative Analysis

Feature	Method A: Generic Screening (Alternative)	Method B: Optimized Selectivity (Recommended)
Stationary Phase	C18 (Octadecylsilane)	PFP (Pentafluorophenyl) or Phenyl-Hexyl
Separation Mechanism	Hydrophobic Interaction (Dispersive)	- Interaction + Dipole-Dipole + Shape Selectivity
Mobile Phase B	Acetonitrile (ACN)	Methanol (MeOH)
Buffer/pH	0.1% Formic Acid (pH ~2.7)	10 mM Ammonium Acetate (pH 5.0)
Performance (Rs)	Regioisomer Co-elution (Rs < 0.8)	Baseline Resolution (Rs > 3.5)
Peak Shape (Tailing)	Tailing observed for aniline (Tf > 1.5)	Symmetrical peaks (Tf < 1.1)

Why Method A Fails

The generic C18 method relies on hydrophobicity. Since the position of the fluorine atom only slightly alters the overall hydrophobicity of the molecule, the selectivity factor (

) is insufficient. Furthermore, the low pH (Formic acid) fully protonates the aniline, reducing retention and potentially causing secondary interactions with residual silanols.

Why Method B Succeeds

- Stationary Phase: The PFP phase offers strong

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interactions with the electron-deficient fluorophenyl ring of the analyte. The position of the fluorine (ortho vs. meta to the amine) significantly alters the electron density distribution, which the PFP phase can discriminate.

- Solvent: Methanol is a protic solvent that encourages hydrogen bonding interactions with the stationary phase, enhancing the shape selectivity compared to the aprotic Acetonitrile.
- pH Control: At pH 5.0, the aniline (pKa ~3-4) is partially ionized but less positively charged than at pH 2.7, reducing silanol repulsion and improving peak symmetry.

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system. Follow the steps precisely to ensure reproducibility.

Reagents and Equipment[1]

- HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UV Detector required).
- Column: ACE C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 μ m or 5 μ m.
- Solvents: HPLC Grade Methanol, Milli-Q Water.
- Buffer Salt: Ammonium Acetate (LC-MS grade).

Mobile Phase Preparation

- Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water (10 mM). Adjust pH to 5.0 ± 0.1 with dilute Acetic Acid. Filter through 0.22 μ m membrane.
- Mobile Phase B (Organic): 100% Methanol (degassed).

Instrument Parameters

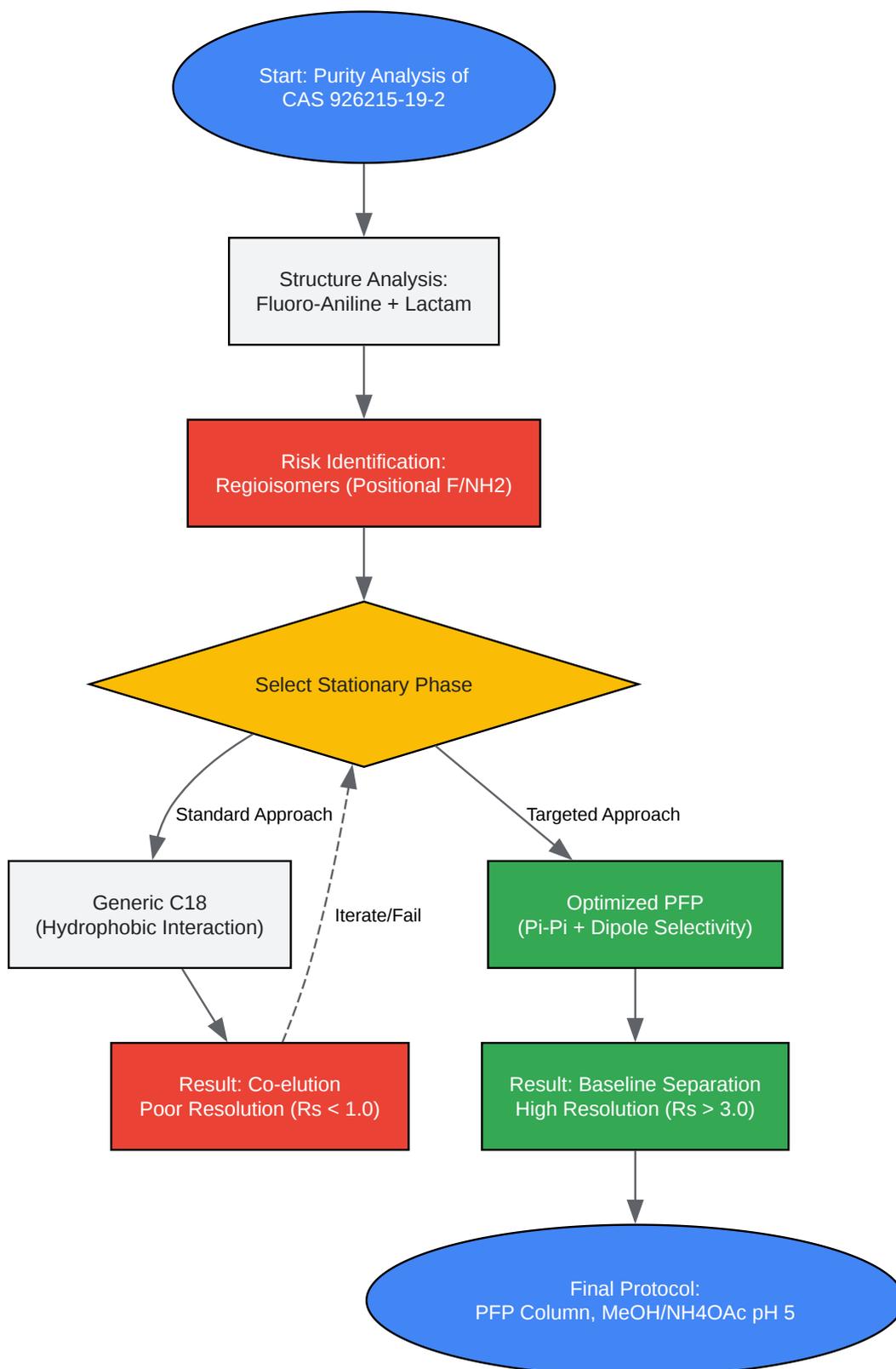
- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C (Critical for consistent viscosity and kinetics)
- Injection Volume: 5.0 μ L
- Detection: UV at 245 nm (Max absorption of fluoro-aniline chromophore)
- Run Time: 25 minutes

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Description
0.0	90	10	Equilibration / Loading
2.0	90	10	Isocratic Hold (Focusing)
15.0	40	60	Linear Gradient (Elution)
18.0	10	90	Wash Step
20.0	10	90	Hold Wash
20.1	90	10	Return to Initial
25.0	90	10	Re-equilibration

Visualizing the Workflow

The following diagram illustrates the logical flow of the method development and execution, highlighting the critical decision points that lead to the selection of the PFP phase.



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Figure 1: Decision logic for selecting the PFP stationary phase over standard C18 for fluoro-aniline regioisomer separation.

Data Interpretation & System Suitability

To ensure the trustworthiness of your results, every analytical run must meet the following System Suitability Criteria (SST).

Parameter	Acceptance Limit	Rationale
Resolution (Rs)	> 2.0 between Main Peak and Regioisomer	Ensures accurate quantitation of impurities.
Tailing Factor (Tf)	0.8 – 1.2	Indicates minimal secondary interactions (silanol activity).
Precision (%RSD)	< 1.0% (n=6 injections)	Verifies system stability and injector accuracy.
Theoretical Plates (N)	> 10,000	Confirms column efficiency and packing integrity.

Troubleshooting Guide

- Peak Tailing? Increase buffer concentration to 20 mM or slightly increase temperature to 40°C.
- Retention Drift? Ensure the column is fully equilibrated (minimum 10 column volumes) with the initial mobile phase. PFP phases can be sensitive to "wetting" time.
- Ghost Peaks? Check the water quality. Aniline-like compounds are sensitive to trace organics in the water supply.

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